

JWG-071 inhibitor handling instructions

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Compound Focus: JWG-071

CAS No.: 2250323-50-1

Cat. No.: S531463

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Handling & Storage Specifications

For proper storage and preparation of **JWG-071**, please follow these guidelines consolidated from supplier data:

Aspect	Specification
Molecular Weight	612.76-612.78 g/mol [1] [2] [3]
Purity	≥98% (HPLC) [4] [3] [5]
Physical Form	Solid, light yellow to yellow or white to beige powder [2] [3]
Recommended Storage (Powder)	Short-term (up to 6 months): 4°C [5]. Long-term (1-3 years): -20°C [1] [2] [5]. Keep the container desiccated [4].

| **Recommended Storage (Solution)** | **Stable period:** 6 months to 1 year [1] [2] [5]. **Temperature:** -20°C to -80°C [1] [2] [5]. **Note:** Solutions are unstable at room temperature. Prepare fresh or purchase small, pre-packaged sizes [6]. | | **Solubility in DMSO** | 61.28-100 mg/mL (100-163.2 mM) [1] [2]. Sonication is recommended to aid dissolution [1]. |

Experimental Preparation Guide

Below are detailed methodologies for preparing stock and working solutions for *in vitro* and *in vivo* applications.

Preparation of Stock Solutions

- **Calculation:** Determine the mass of compound needed to achieve your desired stock concentration (e.g., 10-100 mM in DMSO).
- **Dissolution:** Add the calculated amount of anhydrous DMSO to the powder. For example, to make a 10 mM stock solution, dissolve 6.13 mg of **JWG-071** in 1 mL of DMSO [2].
- **Mixing:** Vortex or sonicate the solution until clear.
- **Aliquoting:** Immediately after preparation, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and exposure to moisture.
- **Storage:** Store aliquots at -80°C for long-term stability (up to 2 years) or at -20°C for shorter periods (up to 1 year) [2].

Preparation of In Vivo Dosing Solutions

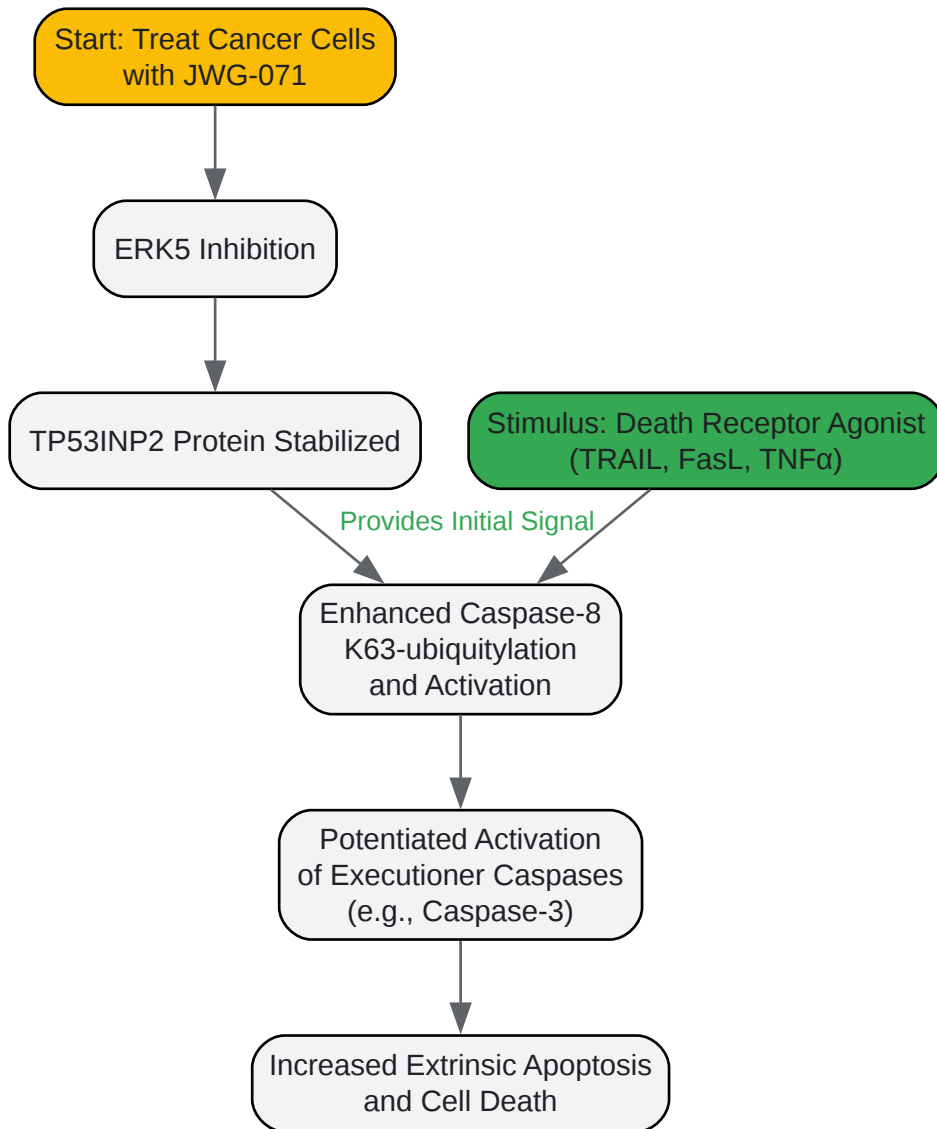
The following formulation is recommended for animal studies [1] [2]:

- **Solvents:** Sequentially add the solvents in this order, ensuring the solution is clear before adding the next:
 - 10% DMSO
 - 40% PEG300
 - 5% Tween 80
 - 45% Saline
- **Procedure:**
 - First, dissolve **JWG-071** in DMSO to create a concentrated master liquid.
 - Add PEG300 to the DMSO solution and mix thoroughly until clear.
 - Add Tween 80 to the mixture and mix until clear.
 - Finally, add saline to achieve the final dosing volume and concentration (e.g., 2 mg/mL) [1].
 - The working solution for *in vivo* use is recommended to be prepared freshly and used immediately [1].

Key Experimental Protocols & Data

JWG-071 is a kinase-selective chemical probe that inhibits ERK5 and LRRK2 with IC_{50} values of 88 nM and 109 nM, respectively [1] [2] [7]. It was specifically designed to have reduced activity against BRD4/BET, minimizing this off-target effect [7] [5].

A prominent application of **JWG-071** is in sensitizing cancer cells to Death Receptor (DR) agonist-induced apoptosis. The experimental workflow and mechanism are summarized below:



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Detailed Protocol for Sensitization to TRAIL-Induced Apoptosis [8]:

- **Cell Seeding:** Plate cancer cells (e.g., endometrial cancer cell lines Ishikawa, AN3CA) in standard culture conditions.

- **Pre-treatment:** Treat cells with **JWG-071**. A typical pre-treatment time is **1 hour** before adding the DR agonist.
- **Co-treatment:** Add recombinant TRAIL (rTRAIL) to the culture medium. Testing a range of concentrations (e.g., from 10 ng/mL to 150 ng/mL) is advisable to determine the sensitization effect.
- **Incubation:** Incubate cells for the desired period (e.g., 24 hours) before assaying.
- **Analysis:**
 - **Cell Viability:** Measure using standard assays (e.g., MTT, CellTiter-Glo).
 - **Apoptosis Detection:** Use Annexin V staining by flow cytometry.
 - **Caspase Activation:** Confirm mechanism by immunoblot analysis for cleaved caspase-8 and caspase-3.

Frequently Asked Questions

Q1: Why is my JWG-071 solution precipitating, and how can I prevent it? Precipitation can occur if the solution is improperly handled. Always use fresh, anhydrous DMSO. When preparing *in vivo* formulations, add solvents in the specified order (DMSO → PEG300 → Tween 80 → Saline) and ensure the solution is clear at each step before proceeding. Vortexing and brief sonication can help dissolve the compound completely [1] [2] [6].

Q2: What is the key advantage of using JWG-071 over other ERK5 inhibitors like XMD8-92? The primary advantage is its **selectivity**. **JWG-071** was engineered to have minimal activity against the BRD4 bromodomain. Unlike XMD8-92 and other earlier inhibitors, **JWG-071** does not suppress the BRD4 target gene c-Myc, making it a more specific chemical probe for attributing cellular phenotypes to ERK5 kinase inhibition rather than off-target BET inhibition [7] [5].

Q3: How should I store JWG-071 for long-term stability, and what is the shelf life? For the solid powder, desiccated storage at -20°C is suitable for 1-3 years [1]. For prepared stock solutions in DMSO, aliquot and store at -80°C, where they are typically stable for 6 months to 2 years [2]. Avoid repeated freeze-thaw cycles.

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